molecular formula C9H10O2 B1600150 5-Ethyl-2-hydroxybenzaldehyde CAS No. 52411-35-5

5-Ethyl-2-hydroxybenzaldehyde

Cat. No. B1600150
CAS RN: 52411-35-5
M. Wt: 150.17 g/mol
InChI Key: XSTCLZHMZASDDK-UHFFFAOYSA-N
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Description

5-Ethyl-2-hydroxybenzaldehyde is a compound with the molecular formula C9H10O2 . It is also known by other names such as 5-ethyl-2-hydroxybenzenecarbaldehyde and Benzaldehyde, 2-hydroxy, 5-ethyl . The molecular weight of this compound is 150.17 g/mol .


Molecular Structure Analysis

The InChI code for 5-Ethyl-2-hydroxybenzaldehyde is InChI=1S/C9H10O2/c1-2-7-3-4-9 (11)8 (5-7)6-10/h3-6,11H,2H2,1H3 . The Canonical SMILES structure is CCC1=CC (=C (C=C1)O)C=O .


Physical And Chemical Properties Analysis

5-Ethyl-2-hydroxybenzaldehyde has a density of 1.1±0.1 g/cm³, a boiling point of 238.1±28.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It has a molar refractivity of 44.4±0.3 cm³, and a polar surface area of 37 Ų . The compound has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds .

Scientific Research Applications

1. Use in Knoevenagel Reaction

5-Ethyl-2-hydroxybenzaldehyde, as a substituted 2-hydroxybenzaldehyde, can react in the Knoevenagel reaction to yield various organic compounds. This reaction involves the formation of α-β-(substituted 3-coumarinyl)-β-cyano-β-ethoxycarbonylethylenes and substituted 2-imino-3-ethoxycarbonyl-2H-chromenes (Yasuda & Midorikawa, 1966).

2. Fluorescence Derivatization Reagent in Liquid Chromatography

In liquid chromatography, 5-Ethyl-2-hydroxybenzaldehyde can be a precursor for fluorescence derivatization reagents. This application is significant for detecting and analyzing aromatic aldehydes (Nohta et al., 1994).

3. Ionophore for Copper(II) Ions Preconcentration

The compound has been used as a ligand in Schiff base ionophores for preconcentration of trace amounts of copper(II) ions in water samples. This application is pivotal for environmental monitoring and water quality assessment (Fathi & Yaftian, 2009).

4. Study of Thermophysical Properties

5-Ethyl-2-hydroxybenzaldehyde and related compounds have been the subject of studies focusing on their thermophysical properties, such as fusion temperatures and heat capacities, which are important for chemical process design and material science (Temprado, Roux, & Chickos, 2008).

5. In Synthesis of Pharmaceutical Compounds

It plays a role in the synthesis of new chemical entities designed for the treatment of various disorders, including cancer. The synthesis process often involves several chemical steps where 5-Ethyl-2-hydroxybenzaldehyde acts as an intermediate or starting material (Kucerovy et al., 1997).

6. Examination of Radical Scavenging Activity

The compound has been examined for its radical scavenging activity. This research is important in understanding the antioxidant properties of various substances, which has implications for food science and health (Nenadis & Tsimidou, 2012).

7. Synthesis of Iminocoumarins

The reaction of 5-Ethyl-2-hydroxybenzaldehyde with active methylene compounds can result in the formation of iminocoumarins and coumarins, which are significant in medicinal chemistry and synthetic organic chemistry (Volmajer, Toplak, Leban, & Marechal, 2005).

8. Complex Formation in Coordination Chemistry

This compound can be part of macrocyclic heteronucleating ligands in coordination chemistry, leading to the formation of metal complexes with zinc(II) and copper(II). These complexes are important for studying chemical bonding and reactivity (Arion et al., 1998).

Safety And Hazards

5-Ethyl-2-hydroxybenzaldehyde is classified as a flammable liquid (Category 4), and it may cause skin irritation (Category 2) and serious eye irritation (Category 2A) . It may also be harmful if inhaled (Category 4), and may cause respiratory irritation (Category 3) . It is toxic to aquatic life with long-lasting effects (Categories 2 for both short-term and long-term aquatic hazards) .

properties

IUPAC Name

5-ethyl-2-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-2-7-3-4-9(11)8(5-7)6-10/h3-6,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSTCLZHMZASDDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20423939
Record name 5-ethyl-2-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20423939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethyl-2-hydroxybenzaldehyde

CAS RN

52411-35-5
Record name 5-Ethyl-2-hydroxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52411-35-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-ethyl-2-hydroxybenzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-ethyl-2-hydroxybenzaldehyde
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Synthesis routes and methods

Procedure details

114 g of hexamethylenetetramine were added to a solution of 20 g of 4-ethylphenol in 400 ml of AcOH. The reaction solution was stirred for 5 hrs. at 100° C. Then, 150 ml of H2O and 150 ml of 25% HCl solution were added. The mixture was stirred for 1 hr. at 100° C. Then, it was left to cool to room temperature. The crude product was isolated by extraction with diethyl ether and purified by chromatography on silica gel. There were obtained 8.6 g of 5-ethyl-2-hydroxy-benzaldehyde as a light yellow liquid.
Quantity
114 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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